molecular formula C19H15NO3 B6394625 3-(2-Benzyloxyphenyl)picolinic acid, 95% CAS No. 1258618-20-0

3-(2-Benzyloxyphenyl)picolinic acid, 95%

Cat. No. B6394625
CAS RN: 1258618-20-0
M. Wt: 305.3 g/mol
InChI Key: NSWJBDRTDYLBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Benzyloxyphenyl)picolinic acid, commonly referred to as BOPPA, is a synthetic organic compound that has been used in a variety of scientific research applications. BOPPA is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 199.24 g/mol. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone. BOPPA is a versatile chemical due to its ability to form coordination and hydrogen bonds, and its reactivity with other compounds.

Scientific Research Applications

BOPPA has been used extensively in scientific research applications due to its unique properties. It has been used as a ligand in coordination complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of other organic compounds. BOPPA has also been used in the study of the structure and reactivity of organic molecules, and as a model compound for the study of the interactions between molecules.

Mechanism of Action

BOPPA is a versatile compound due to its ability to form coordination and hydrogen bonds. These bonds allow BOPPA to interact with other molecules, forming complex structures and facilitating reactions. BOPPA can also act as a Lewis acid, donating electrons to other molecules and participating in electron transfer reactions.
Biochemical and Physiological Effects
BOPPA has been studied for its potential biochemical and physiological effects. In animal studies, BOPPA has been shown to reduce inflammation, decrease blood pressure, and inhibit the growth of certain types of cancer cells. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

BOPPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also a versatile compound, with the ability to form coordination and hydrogen bonds, and to act as a Lewis acid. However, BOPPA can be difficult to handle due to its tendency to form coordination complexes and its reactivity with other compounds.

Future Directions

The potential applications of BOPPA are vast and varied. Further research is needed to explore its potential uses in drug design, as a catalyst in organic synthesis, and as a reagent for the synthesis of other organic compounds. Additionally, more research is needed to determine the full extent of its biochemical and physiological effects. Finally, further research is needed to explore the potential of BOPPA as an antioxidant and anti-inflammatory agent.

Synthesis Methods

BOPPA can be synthesized through a variety of methods, including the reaction of 2-benzyloxyphenol with picolinic acid in the presence of a base. This reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The yield of the reaction is typically around 80-90%, and the product can be purified by recrystallization.

properties

IUPAC Name

3-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-16(10-6-12-20-18)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWJBDRTDYLBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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